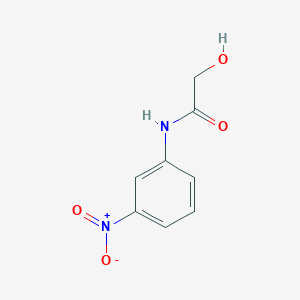
2-Hydroxy-N-(3-Nitrophenyl)acetamid
Übersicht
Beschreibung
“2-hydroxy-N-(3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as “m-nitroacetanilide” and "acetamide, N-(3-nitrophenyl)-acetanilide, 3’-nitro-" .
Synthesis Analysis
The synthesis of “2-hydroxy-N-(3-nitrophenyl)acetamide” has been reported in a study . The compound was produced from 2-aminophenol by incubation with Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 .Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(3-nitrophenyl)acetamide” can be analyzed using various techniques such as LC/HRMS, MS/MS, and 1D- and 2D-NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-hydroxy-N-(3-nitrophenyl)acetamide” can be determined using various techniques. The compound has a molar mass of 180.163 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
2-Hydroxy-N-(3-Nitrophenyl)acetamid wird bei der Synthese von bioaktiven nitrosylierten und nitrierten N-(2-Hydroxyphenyl)acetamiden verwendet . Diese Verbindungen werden aus 2-Aminophenol von Mikroorganismen wie Aminobacter aminovorans, Paenibacillus polymyxa und Arthrobacter MPI764 hergestellt .
Phytotoxische Metaboliten
Diese Verbindung ist an dem alternativen Weg zu 2-Amidophenol-abgeleiteten phytotoxischen Metaboliten beteiligt . Sie ist Teil des Abbauprozesses von 2-Benzoxazolinon (BOA), einem mikrobiellen Produkt .
Mikrobielle Transformationsprodukte
Die Verbindung ist ein Vorläufer für verschiedene mikrobielle Transformationsprodukte. So führt sie beispielsweise zur Bildung von N-(2-Hydroxy-5-nitrophenyl)acetamid, N-(2-Hydroxy-5-nitrosophenyl)acetamid und N-(2-Hydroxy-3-nitrophenyl)acetamid .
Entgiftungsprodukt
Bei der Inkubation mit Mikroorganismen wie Pseudomonas laurentiana, Arthrobacter MPI763 und der Hefe Papiliotrema baii führt this compound zu seinem Glucosidderivat als prominentem Entgiftungsprodukt .
Veränderung der Genexpression
Die Verbindung löst Veränderungen im Arabidopsis thaliana-Expressionsprofil mehrerer Gene aus. Das am stärksten reagierende, hochregulierende Gen war die pathogeninduzierbare Terpensynthase TPS04 .
Nichtlineares optisches Material
This compound wurde beim Wachstum von optisch transparenten nichtlinearen Einkristallen verwendet . Diese Kristalle werden durch die langsame Verdunstungslösungswachstumsmethode bei Raumtemperatur gezüchtet .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-hydroxy-N-(3-nitrophenyl)acetamide.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, suggesting that 2-hydroxy-n-(3-nitrophenyl)acetamide may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 2-hydroxy-n-(3-nitrophenyl)acetamide may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemische Analyse
Biochemical Properties
2-hydroxy-N-(3-nitrophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soil bacteria such as Pseudomonas laurentiana and Arthrobacter MPI763, as well as the yeast Papiliotrema baii and the plant Arabidopsis thaliana . These interactions often involve the formation of glucoside derivatives, which are prominent detoxification products. The compound’s bioactivity can be rapidly neutralized by glucosylation, indicating its potential role in detoxification pathways.
Cellular Effects
2-hydroxy-N-(3-nitrophenyl)acetamide affects various types of cells and cellular processes. In Arabidopsis thaliana, for example, it elicits alterations in the expression profile of several genes, with the most responsive upregulated gene being pathogen-inducible terpene synthase TPS04 . This suggests that the compound can influence cell signaling pathways and gene expression. Additionally, its interactions with microorganisms and plants indicate its potential impact on cellular metabolism and detoxification processes.
Molecular Mechanism
The molecular mechanism of 2-hydroxy-N-(3-nitrophenyl)acetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with soil bacteria and yeast results in the formation of glucoside derivatives, which are detoxification products . This indicates that the compound’s bioactivity is modulated through glucosylation, a process that neutralizes its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N-(3-nitrophenyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its bioactivity can be rapidly neutralized by glucosylation, suggesting that its effects may diminish over time as it undergoes detoxification . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound’s impact may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-hydroxy-N-(3-nitrophenyl)acetamide vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. Studies have shown that the compound’s bioactivity can be modulated through glucosylation, which neutralizes its effects . This suggests that there may be a threshold dosage beyond which the compound’s effects become more pronounced or potentially harmful.
Metabolic Pathways
2-hydroxy-N-(3-nitrophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and detoxification. For instance, its interaction with soil bacteria and yeast leads to the formation of glucoside derivatives, which are detoxification products . This indicates that the compound is metabolized through glucosylation, a process that neutralizes its bioactivity and facilitates its excretion.
Transport and Distribution
The transport and distribution of 2-hydroxy-N-(3-nitrophenyl)acetamide within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. Studies have shown that the compound can be transported and distributed within microorganisms and plants, leading to the formation of glucoside derivatives . This suggests that its transport and distribution are closely linked to its detoxification and neutralization processes.
Subcellular Localization
The subcellular localization of 2-hydroxy-N-(3-nitrophenyl)acetamide affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its interaction with soil bacteria and yeast results in the formation of glucoside derivatives, which are detoxification products . This indicates that the compound’s subcellular localization is closely linked to its detoxification and neutralization processes.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-8(12)9-6-2-1-3-7(4-6)10(13)14/h1-4,11H,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJARDNKHCAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


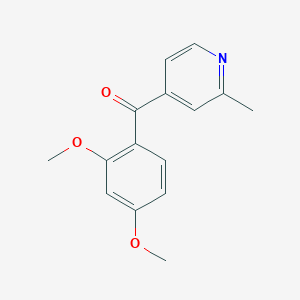
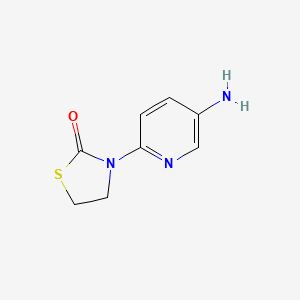
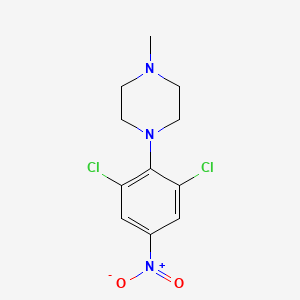

![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)

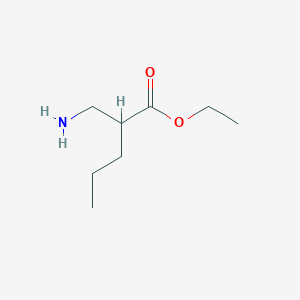
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)
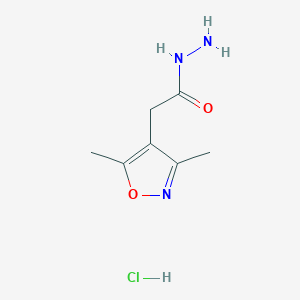
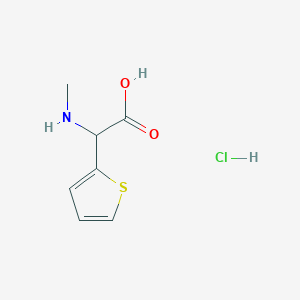



![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
